Propanoic acid, 2-(3-cyano-4-ethyl-5-methylthien-2-ylamino)-3,3,3-trifluoro-2-methoxycarbonylamino-, methyl ester
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Overview
Description
METHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(METHOXYCARBONYL)AMINO]PROPANOATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
The synthesis of METHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(METHOXYCARBONYL)AMINO]PROPANOATE involves several stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
METHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(METHOXYCARBONYL)AMINO]PROPANOATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiophene ring or the functional groups attached to it .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In industry, it is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells .
Mechanism of Action
The mechanism of action of METHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(METHOXYCARBONYL)AMINO]PROPANOATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
METHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(METHOXYCARBONYL)AMINO]PROPANOATE can be compared with other thiophene derivatives, such as Tipepidine, Tiquizium Bromides, and Timepidium Bromide . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of METHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(METHOXYCARBONYL)AMINO]PROPANOATE lies in its trifluoromethyl and methoxycarbonyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H16F3N3O4S |
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Molecular Weight |
379.36 g/mol |
IUPAC Name |
methyl 2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-3,3,3-trifluoro-2-(methoxycarbonylamino)propanoate |
InChI |
InChI=1S/C14H16F3N3O4S/c1-5-8-7(2)25-10(9(8)6-18)19-13(11(21)23-3,14(15,16)17)20-12(22)24-4/h19H,5H2,1-4H3,(H,20,22) |
InChI Key |
BZPPRZBFQKRNRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(C(=O)OC)(C(F)(F)F)NC(=O)OC)C |
Origin of Product |
United States |
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